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Compound of Interest

Compound Name: 3,3'-Dichlorobenzophenone

Cat. No.: B177189 Get Quote

An authoritative guide for researchers, scientists, and drug development professionals on the

synthesis, properties, and applications of the chemical intermediate, bis(3-

chlorophenyl)methanone.

Introduction
bis(3-chlorophenyl)methanone, also known by its IUPAC name 3,3'-Dichlorobenzophenone,

is a symmetrical diaryl ketone. This chlorinated derivative of benzophenone serves as a

versatile intermediate in organic synthesis, finding potential applications in the development of

novel pharmaceuticals and high-performance polymers. Its chemical structure, characterized

by a central carbonyl group flanked by two 3-chlorophenyl rings, imparts specific reactivity and

physical properties that are of interest to the scientific community. This guide provides a

comprehensive overview of its chemical identity, synthesis, spectral characteristics, and safety

considerations.

Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical compound is the

cornerstone of its application in research and development. This section details the key

identifiers and physicochemical characteristics of bis(3-chlorophenyl)methanone.
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Identifier Value

IUPAC Name bis(3-chlorophenyl)methanone

Common Name 3,3'-Dichlorobenzophenone

CAS Number 7094-34-0

Molecular Formula C₁₃H₈Cl₂O

Molecular Weight 251.11 g/mol

Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)Cl

InChI Key JSNQEKVWLZDWEG-UHFFFAOYSA-N

Physicochemical Properties
Property Value Source

Physical State Solid [Generic SDS]

Melting Point 118-120 °C Crysdot LLC[1]

Boiling Point 381.7 °C at 760 mmHg Crysdot LLC[1]

Solubility

Data not readily available;

expected to be soluble in

organic solvents like

dichloromethane, chloroform,

and aromatic solvents.

Inferred from structure

Synthesis of bis(3-chlorophenyl)methanone
The most common and industrially relevant method for the synthesis of bis(3-

chlorophenyl)methanone is the Friedel-Crafts acylation. This powerful reaction forms a carbon-

carbon bond between an aromatic ring and an acyl group, facilitated by a Lewis acid catalyst.

Reaction Principle: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation of chlorobenzene with 3-chlorobenzoyl chloride proceeds through

an electrophilic aromatic substitution mechanism. The Lewis acid, typically anhydrous
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aluminum chloride (AlCl₃), activates the 3-chlorobenzoyl chloride by abstracting the chloride ion

to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich

π-system of the chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine

substituent on chlorobenzene, a mixture of isomers is possible. However, the para-substituted

product is generally favored due to reduced steric hindrance. In the synthesis of the

symmetrical 3,3'-isomer, two molecules of chlorobenzene can be acylated by phosgene or a

phosgene equivalent, or more commonly, chlorobenzene is acylated with 3-chlorobenzoyl

chloride.
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Step 1: Acylium Ion Formation

Step 2: Electrophilic Attack

Step 3: Deprotonation & Product Formation

3-Chlorobenzoyl Chloride

Acylium Ion

+ AlCl₃

Chlorobenzene

AlCl₃

[AlCl₄]⁻ Arenium Ion
(Sigma Complex)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. cris.ariel.ac.il [cris.ariel.ac.il]

To cite this document: BenchChem. [An In-Depth Technical Guide to bis(3-
chlorophenyl)methanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177189#iupac-name-for-3-3-dichlorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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